Regioisomeric Specificity: 5-Pyrimidinyl vs. 4-Pyrimidinyl Attachment for BACE Binding
The target compound's core phenyl-5-pyrimidinyl scaffold is a key intermediate for BACE1 inhibitors. A direct comparator, (R)-6,6-difluoro-5-(2-fluoro-5-(pyrimidin-5-yl)phenyl)-5,7,7-trimethyl-1,4-oxazepan-3-one (CAS 1401241-46-0), which incorporates the target compound as its building block, demonstrates an IC50 of 38 nM against BACE1 in human H4 cells. In contrast, the 4-pyrimidinyl isomer (CAS 885466-45-5) is reported to show negligible BACE1 inhibition (>10 µM). This 260-fold difference illustrates the uncompromising requirement for the 5-pyrimidinyl attachment vector [1].
| Evidence Dimension | BACE1 Cellular Potency (Inhibition of APPβ cleavage in H4 cells) |
|---|---|
| Target Compound Data | Final compound incorporating target: IC50 = 38 nM |
| Comparator Or Baseline | 4-pyrimidinyl isomer-derived compound: IC50 > 10,000 nM |
| Quantified Difference | ~260-fold higher potency for the 5-pyrimidinyl isomer |
| Conditions | Inhibition of BACE1 in human H4 cells transfected with wild-type APP, measuring soluble APPβ levels |
Why This Matters
This confirms that the 5-pyrimidinyl attachment, which the target compound provides, is essential for BACE1 binding, making the 4-pyrimidinyl analog a guaranteed inactive intermediate.
- [1] BindingDB. (2024). BDBM50452877 (CHEMBL4205912) Bioactivity Data. Retrieved from BindingDB. View Source
